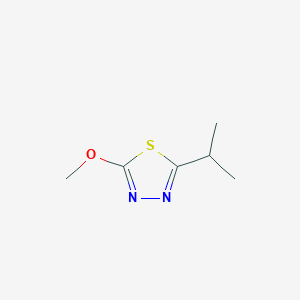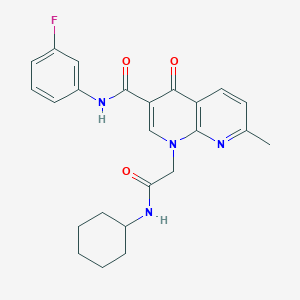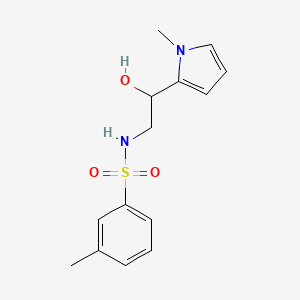![molecular formula C20H22FN3O B2708015 1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 2415642-23-6](/img/structure/B2708015.png)
1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a combination of fluorinated pyridine, piperazine, and phenylpropene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the Fluorinated Pyridine Intermediate: Starting with 5-fluoro-4-methylpyridine, the compound is subjected to halogenation and subsequent nucleophilic substitution to introduce the desired functional groups.
Synthesis of the Piperazine Derivative: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Coupling Reaction: The fluorinated pyridine intermediate is coupled with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Final Functionalization: The phenylpropene moiety is introduced through a Heck reaction, utilizing palladium catalysts and appropriate ligands to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Epoxides and Diols: From oxidation of the phenylpropene moiety.
Alcohols: From reduction of the methanone group.
Substituted Pyridines: From nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Biology and Medicine
Biological Probes: Used in the study of biological pathways and molecular interactions.
Industry
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorinated pyridine ring can enhance binding affinity through halogen bonding, while the piperazine moiety can interact with biological membranes, affecting cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Fluoro-4-methylpyridin-2-yl)-[4-(phenylpiperazin-1-yl)]methanone: Lacks the phenylpropene moiety, resulting in different biological activity.
(4-Methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone: Lacks the fluorine atom, affecting its chemical reactivity and binding properties.
Uniqueness
Fluorine Substitution: Enhances metabolic stability and binding affinity.
Phenylpropene Moiety: Provides additional sites for chemical modification and biological interaction.
This detailed article provides a comprehensive overview of 1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-16-14-19(22-15-18(16)21)20(25)24-12-10-23(11-13-24)9-5-8-17-6-3-2-4-7-17/h2-8,14-15H,9-13H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKUINARCORXEH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)
![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2707934.png)
![3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B2707937.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2707940.png)
![2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707941.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707942.png)

![1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one](/img/structure/B2707949.png)


![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2707954.png)
![5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione](/img/structure/B2707955.png)
